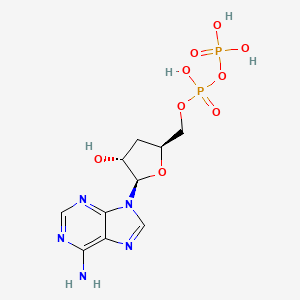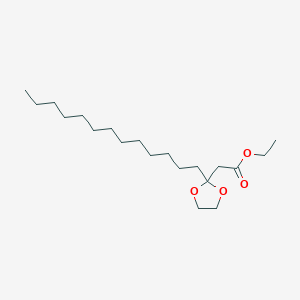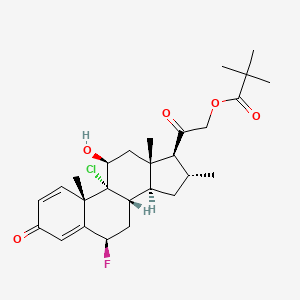
6-(R)-Clocortolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-®-Clocortolone is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical applications, particularly in dermatology, to treat inflammatory skin conditions. The compound is known for its efficacy and relatively low side effect profile compared to other corticosteroids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-®-Clocortolone involves multiple steps, starting from a suitable steroid precursor. The key steps include selective chlorination and subsequent functional group modifications to achieve the desired stereochemistry and functional groups. The reaction conditions typically involve the use of chlorinating agents, solvents, and catalysts to facilitate the transformations.
Industrial Production Methods
In industrial settings, the production of 6-®-Clocortolone is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
6-®-Clocortolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-®-Clocortolone. These derivatives can be further studied for their potential therapeutic applications.
科学研究应用
6-®-Clocortolone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of corticosteroids.
Biology: The compound is used in cell culture studies to investigate its effects on inflammation and immune response.
Medicine: 6-®-Clocortolone is used in clinical trials to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for dermatological applications.
作用机制
6-®-Clocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of events, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response.
相似化合物的比较
Similar Compounds
- Hydrocortisone
- Prednisolone
- Betamethasone
Comparison
Compared to other corticosteroids like hydrocortisone and prednisolone, 6-®-Clocortolone has a higher potency and a more favorable side effect profile. It is less likely to cause skin thinning and other adverse effects commonly associated with long-term corticosteroid use. Additionally, its unique chemical structure allows for better penetration and retention in the skin, making it particularly effective for topical applications.
属性
分子式 |
C27H36ClFO5 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC 名称 |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
InChI 键 |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
规范 SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
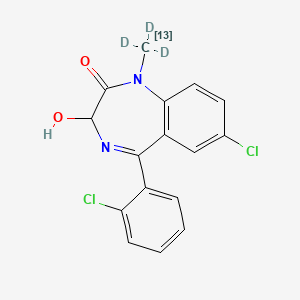
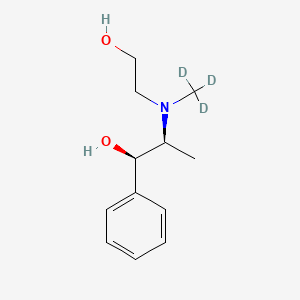
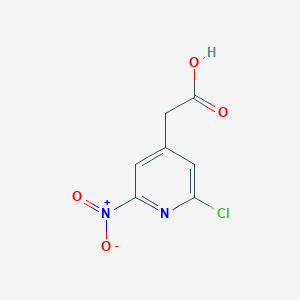
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
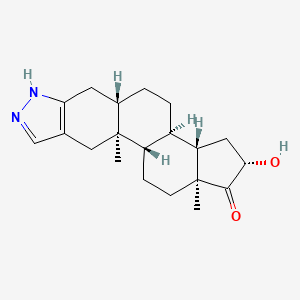
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
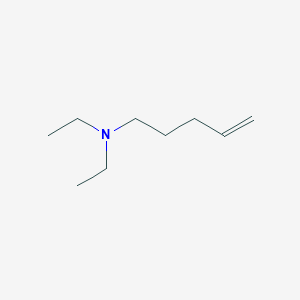
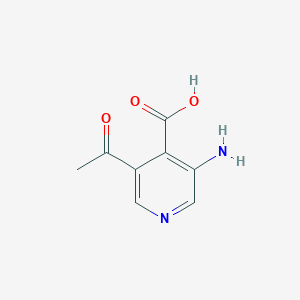
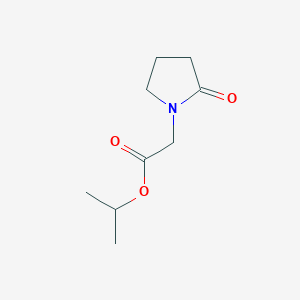
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
